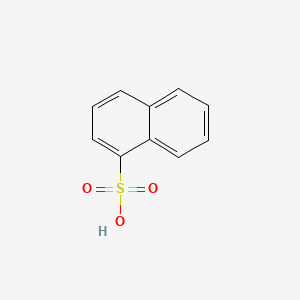
















|
REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[S:11](=O)(=[O:14])([OH:13])[OH:12].C1(S(O)(=O)=O)C2C(=CC=CC=2)C=CC=1.C(O)(=O)C1C(=CC=CC=1)C(O)=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.S([O-])([O-])(=O)=O.[Al+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3].S([O-])([O-])=O.[Na+].[Na+]>O>[OH:9][C:1]([C:2]1[C:3](=[CH:5][CH:6]=[C:7]([CH:8]=1)[S:11]([OH:14])(=[O:13])=[O:12])[OH:4])=[O:10] |f:5.6.7.8.9,10.11.12|
|


|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O
|
|
Name
|
poly acrylic acid
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
WAIT
|
|
Details
|
The slurry was left aside
|
|
Type
|
STIRRING
|
|
Details
|
with occasional stirring for 3 hrs
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool down to 60° C.
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with a thermometer, stirrer and a dropping funnel
|
|
Type
|
STIRRING
|
|
Details
|
The mass was stirred continuously for a period of 10 min.
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at 60° C. with the help of the thermostat
|
|
Type
|
ADDITION
|
|
Details
|
the same was added to the reaction mass in the reactor through the dropping funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at 65° C. for 20 min
|
|
Duration
|
20 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature of the bath was gradually raised to 70° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
allowed heating
|
|
Type
|
ADDITION
|
|
Details
|
was added to above mass
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
WAIT
|
|
Details
|
was continued for another 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
was raised to 2.5
|
|
Type
|
STIRRING
|
|
Details
|
while continuing stirring
|
|
Type
|
WAIT
|
|
Details
|
The air was passed through the resulting solution for a period of 70 minutes
|
|
Duration
|
70 min
|
|
Type
|
FILTRATION
|
|
Details
|
Slurry was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 130° C.
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(=O)C=1C(O)=CC=C(S(=O)(=O)O)C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |